molecular formula C5H8O3 B14041727 (S)-5-Hydroxytetrahydro-2H-pyran-2-one

(S)-5-Hydroxytetrahydro-2H-pyran-2-one

Cat. No.: B14041727
M. Wt: 116.11 g/mol
InChI Key: IHQMTBUROQWHDL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Hydroxytetrahydro-2H-pyran-2-one is a chiral organic compound with significant importance in various scientific fields It is a derivative of tetrahydropyran, featuring a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxytetrahydro-2H-pyran-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 5-hydroxy-2H-pyran-2-one using chiral borane reagents. The reaction is carried out under controlled temperature and pressure conditions to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compound. The reaction is conducted in high-pressure reactors to ensure efficient conversion and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form tetrahydropyran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 5-oxo-tetrahydro-2H-pyran-2-one or 5-carboxy-tetrahydro-2H-pyran-2-one.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of halogenated or aminated tetrahydropyran derivatives.

Scientific Research Applications

(S)-5-Hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biochemical systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.

Comparison with Similar Compounds

    ®-5-Hydroxytetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Hydroxytetrahydro-2H-pyran-2-one with similar chemical properties but different biological activity.

    5-Hydroxy-2H-pyran-2-one: The non-chiral parent compound with different reactivity and applications.

    Tetrahydropyran: The core structure without the hydroxyl group, used as a solvent and intermediate in organic synthesis.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in pharmaceutical synthesis and asymmetric catalysis.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(5S)-5-hydroxyoxan-2-one

InChI

InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

IHQMTBUROQWHDL-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)OC[C@H]1O

Canonical SMILES

C1CC(=O)OCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.